4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate
Description
4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate is a diazenyl-containing aromatic ester featuring two 3-methoxybenzoyl groups linked via ester bonds to a central phenyl ring (Figure 1). This compound is commercially available through Sigma-Aldrich (S63062-100MG) but lacks extensive published data on its synthesis, physicochemical properties, or biological activity in the provided evidence.
Properties
Molecular Formula |
C22H18O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(3-methoxybenzoyl)oxyphenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C22H18O6/c1-25-19-7-3-5-15(13-19)21(23)27-17-9-11-18(12-10-17)28-22(24)16-6-4-8-20(14-16)26-2/h3-14H,1-2H3 |
InChI Key |
OFDUICRTURYDEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate typically involves the esterification of 4-hydroxyphenyl 3-methoxybenzoate with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid produced during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and amides.
Scientific Research Applications
4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its ester and methoxy groups. These interactions can modulate biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are often the subject of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following analysis compares the target compound with structurally related esters, triazine derivatives, and benzoyl-containing analogs based on functional groups, physical properties, and applications.
Structural and Functional Group Comparisons
Physical Properties
Table 2: Physical Property Comparison
Key Observations:
- Melting Points : Triazine derivatives with carboxylic acids () exhibit higher melting points (217.5–220°C) than ester analogs (79–82°C), likely due to stronger hydrogen bonding . The target compound’s melting point is unreported but expected to be lower than triazine analogs due to reduced intermolecular forces.
- Solubility : The target compound’s ester groups may improve solubility in dichloromethane or ethyl acetate compared to polar triazine-carboxylic acid hybrids .
Biological Activity
4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
The synthesis of 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate typically involves esterification reactions between appropriate phenolic compounds and methoxybenzoic acid derivatives. The resulting compound can be characterized by its molecular formula and a molecular weight of approximately 288.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆O₅ |
| Molecular Weight | 288.29 g/mol |
| IUPAC Name | 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate |
The biological activity of 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that the compound may exhibit:
- Antioxidant Activity : It may scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : The compound could inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
- Antimicrobial Properties : Preliminary tests indicate potential efficacy against certain bacterial strains.
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that derivatives of methoxybenzoates showed significant free radical scavenging activity, suggesting that similar compounds could have protective effects against oxidative damage .
- Anti-inflammatory Effects : Research indicated that compounds with methoxy groups can modulate inflammatory pathways. For instance, a related study found that certain methoxy-substituted phenolic compounds inhibited the production of TNF-alpha in macrophages .
- Antimicrobial Properties : A recent investigation into the antimicrobial properties of benzoate derivatives revealed that they exhibited notable activity against Gram-positive bacteria, indicating potential for further development as antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate, it is useful to compare it with structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
